molecular formula C9H11Cl2N B6179388 8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride CAS No. 2624134-49-0

8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride

Cat. No.: B6179388
CAS No.: 2624134-49-0
M. Wt: 204.1
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Description

8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a chlorine atom at the 8th position of the tetrahydroisoquinoline ring and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 5,6,7,8-tetrahydroisoquinoline. One common method is the reaction of 5,6,7,8-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

8-chloro-5,6,7,8-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:

    5,6,7,8-tetrahydroisoquinoline: Lacks the chlorine atom, leading to different chemical reactivity and biological activity.

    7,8-dichloro-5,6,7,8-tetrahydroisoquinoline: Contains an additional chlorine atom, which can further influence its chemical and biological properties.

The presence of the chlorine atom at the 8th position in this compound makes it unique and imparts specific reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

2624134-49-0

Molecular Formula

C9H11Cl2N

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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